Arecaidine-d5
Description
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Structure
3D Structure
Properties
CAS No. |
131448-17-4 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
methyl 2,6-dideuterio-1-(trideuteriomethyl)-3,6-dihydro-2H-pyridine-5-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h4H,3,5-6H2,1-2H3/i1D3,5D,6D |
InChI Key |
HJJPJSXJAXAIPN-GGCIUVQJSA-N |
SMILES |
CN1CCC=C(C1)C(=O)O |
Isomeric SMILES |
[2H]C1CC=C(C(N1C([2H])([2H])[2H])[2H])C(=O)OC |
Canonical SMILES |
CN1CCC=C(C1)C(=O)OC |
Origin of Product |
United States |
Hydrolysis of Arecoline:
Description: This is a straightforward method that utilizes the naturally abundant arecoline (B194364) as a starting material. The ester group of arecoline is hydrolyzed, typically under basic conditions, to yield arecaidine (B1214280).
Application to Arecaidine-d5: This route is less direct for producing this compound as it would require subsequent deuteration steps on the arecaidine product. This could involve H/D exchange on the ring and a more complex N-demethylation/re-methylation with a deuterated methyl source.
Advantages: Utilizes a readily available natural product.
Disadvantages: Not ideal for direct synthesis of this compound; requires multiple post-hydrolysis steps for deuteration, which can be inefficient.
De Novo Synthesis from Nicotinic Acid:
Description: This approach builds the arecaidine (B1214280) molecule from a simple precursor, nicotinic acid. The synthesis typically involves esterification, N-alkylation, and reduction of the pyridine (B92270) ring. wikipedia.orgnih.gov
Application to Arecaidine-d5: This route is highly amenable to the incorporation of deuterium (B1214612) at specific positions. Deuterated reagents can be introduced at various stages, such as using a deuterated methylating agent for the N-methyl group and a deuterated reducing agent for the ring.
Advantages: Offers excellent control over the position of isotopic labeling; allows for the synthesis of specifically labeled isotopologues.
Catalytic H/d Exchange Routes:
Mass Spectrometry-Based Detection and Quantification of this compound
Mass spectrometry (MS) stands as the cornerstone for the detection and quantification of this compound due to its exceptional sensitivity and selectivity. vulcanchem.com This technique separates ions based on their mass-to-charge ratio (m/z), enabling the differentiation of this compound from its non-deuterated counterpart and other matrix components.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the bioanalysis of arecaidine (B1214280) and its deuterated internal standard, this compound. nih.govscispace.comnih.gov The development of a robust LC-MS/MS method involves several critical steps to ensure accurate and reliable quantification in biological samples. researchgate.netomicsonline.org
The process begins with the optimization of chromatographic conditions to achieve efficient separation of arecaidine from other endogenous components in the matrix. nih.gov This typically involves selecting a suitable analytical column, such as a C18 column, and optimizing the mobile phase composition, often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer containing an acid like formic acid to facilitate ionization. nih.gov
Following chromatographic separation, the analyte enters the mass spectrometer. For this compound, electrospray ionization (ESI) in the positive ion mode is commonly used. nih.gov In the tandem mass spectrometer, specific precursor-to-product ion transitions are monitored in a process called selected reaction monitoring (SRM), which provides high selectivity and sensitivity. nih.gov For this compound, the precursor ion ([M+H]+) has an m/z of 147. nih.govscispace.com This precursor ion is then fragmented, and specific product ions are monitored. Common product ions for this compound include m/z 100 and m/z 48. nih.govscispace.com The transition that yields a higher peak intensity and a better signal-to-noise ratio is typically used for quantification, while a second transition can be used for confirmation. nih.gov
A key aspect of method development is the use of this compound as an internal standard to correct for variations in instrument response and sample processing. nih.govscispace.com Due to the unavailability of isotopically labeled standards for all areca alkaloids, this compound is sometimes also used as an internal standard for the quantification of guvacine. nih.govscispace.com
The table below summarizes typical LC-MS/MS parameters for the analysis of arecaidine and its internal standard, this compound.
| Parameter | Setting |
| Chromatography | |
| Column | Zorbax SB C18, 5 µm, 150 mm × 0.5 mm i.d. nih.gov |
| Mobile Phase A | Water with 0.1% formic acid nih.gov |
| Mobile Phase B | Methanol with 0.1% formic acid nih.gov |
| Flow Rate | 15 µL/min nih.gov |
| Gradient | Linear gradient from 2-95% B over 12 minutes nih.gov |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI) nih.gov |
| Monitored Transition (Arecaidine) | m/z 142 → 99 (Quantification), m/z 142 → 44 (Confirmation) nih.gov |
| Monitored Transition (this compound) | m/z 147 → 100 (Quantification), m/z 147 → 48 (Confirmation) nih.govscispace.com |
| Collision Gas Pressure (Ar) | 1.4 mTorr nih.gov |
| Capillary Temperature | 350 °C nih.gov |
| Spray Voltage | 3500 V nih.gov |
This table presents a representative set of parameters and may vary based on the specific instrumentation and analytical goals.
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of volatile and semi-volatile compounds, and it can be applied to the trace analysis of arecaidine and, by extension, its deuterated standard. boku.ac.atnist.gov While LC-MS/MS is often preferred for bioanalytical applications due to its compatibility with a wider range of compounds and matrices, GC-MS can offer high chromatographic resolution. nih.govboku.ac.at
For GC-MS analysis, derivatization of arecaidine may be necessary to increase its volatility and thermal stability. boku.ac.at The sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer for detection and quantification. nist.gov
In GC-MS, electron ionization (EI) is a common ionization technique that generates characteristic fragmentation patterns, which can be used for compound identification by comparing them to mass spectral libraries. boku.ac.at For trace analysis, selected ion monitoring (SIM) mode can be employed to enhance sensitivity by focusing the mass spectrometer on specific ions of interest for both the analyte and the internal standard, this compound. nist.gov This targeted approach significantly improves the signal-to-noise ratio, allowing for the detection of very low concentrations. nist.govrestek.com
The table below outlines typical parameters for a GC-MS method suitable for trace analysis.
| Parameter | Setting |
| Gas Chromatography | |
| Column | Low-bleed capillary column (e.g., DB-5ms) |
| Carrier Gas | High-purity Helium nist.gov |
| Injection Mode | Splitless or Pulsed Splitless |
| Temperature Program | Optimized for separation of target analytes |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for trace quantification) nist.gov |
| Monitored Ions (Arecaidine) | Specific fragment ions |
| Monitored Ions (this compound) | Mass-shifted fragment ions corresponding to the deuterated structure |
This table provides a general outline, and specific parameters would need to be optimized for the particular application.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the structural elucidation of unknown compounds and for profiling impurities. nih.govumn.edu In the context of this compound, HRMS can be used to confirm its elemental composition and to identify any potential impurities that may be present from its synthesis.
By providing a high-resolution mass spectrum, HRMS allows for the determination of the exact mass of a molecule with a high degree of accuracy, often to within a few parts per million (ppm). This information can be used to calculate the elemental formula of the compound, confirming the successful incorporation of the five deuterium atoms in this compound. nih.gov
Furthermore, HRMS is a powerful tool for impurity profiling. It can detect and identify low-level impurities that may not be resolved by standard chromatographic techniques or detected by lower-resolution mass spectrometers. This is crucial for ensuring the quality and purity of the this compound standard, as impurities could potentially interfere with the accuracy of quantitative analyses. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Trace Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural characterization of molecules and is particularly useful for confirming the isotopic enrichment of this compound. vulcanchem.comgu.se NMR provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). core.ac.uk
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of the location and extent of deuteration. Similarly, ¹³C NMR can be used to confirm the carbon skeleton of the molecule and to observe the effects of deuterium substitution on the chemical shifts of neighboring carbon atoms. core.ac.uk
The isotopic purity of this compound is a critical parameter, as it directly affects its utility as an internal standard. vulcanchem.com NMR spectroscopy, along with mass spectrometry, is a key analytical tool for assessing this purity. vulcanchem.com Commercial preparations of this compound typically specify a minimum isotopic purity, which is verified through these analytical techniques.
Application of this compound as an Internal Standard in Quantitative Preclinical Bioanalysis
The primary and most significant application of this compound is as an internal standard in quantitative preclinical bioanalysis. vulcanchem.comnih.govscispace.com In these studies, which often involve the analysis of arecaidine in complex biological matrices like plasma, urine, or tissue homogenates, an internal standard is essential for achieving accurate and precise results. nih.govcampilab.by
This compound is an ideal internal standard for arecaidine because its chemical and physical properties are nearly identical to the non-deuterated analyte. vulcanchem.com This means that it behaves similarly during sample extraction, chromatographic separation, and ionization. vulcanchem.com However, its increased mass due to the five deuterium atoms allows it to be distinguished from arecaidine by the mass spectrometer. vulcanchem.comnih.gov
By adding a known amount of this compound to each sample at the beginning of the analytical process, any variations in sample handling, extraction efficiency, or instrument response will affect both the analyte and the internal standard to a similar extent. The ratio of the analyte's response to the internal standard's response is then used to construct a calibration curve and to quantify the concentration of arecaidine in the unknown samples. nih.gov This ratiometric approach effectively cancels out many potential sources of error, leading to more reliable and reproducible data. This is particularly valuable in pharmacokinetic studies of arecaidine and in forensic toxicology for detecting areca nut consumption. vulcanchem.com
Validation of Analytical Methodologies for this compound in Complex Biological Samples (e.g., cell cultures, animal tissues)
Before an analytical method can be used for the routine analysis of samples from preclinical studies, it must undergo a thorough validation process to demonstrate that it is reliable, reproducible, and fit for its intended purpose. bioanalysisforum.jpwoah.orgedqm.eu The validation of analytical methodologies for this compound in complex biological samples such as cell cultures and animal tissues involves assessing several key parameters. researchgate.netcampilab.by
The validation process ensures that the method is accurate, precise, selective, and sensitive enough to quantify this compound and the analyte of interest at the expected concentrations. ich.org Key validation parameters include:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix, such as metabolites, endogenous compounds, and other drugs. omicsonline.org
Accuracy: The closeness of the measured concentration to the true concentration. This is typically assessed by analyzing quality control (QC) samples at different concentration levels. ich.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels. woah.org
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and its linearity is evaluated. woah.org
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
Matrix Effect: The influence of the biological matrix on the ionization of the analyte and internal standard, which can lead to ion suppression or enhancement.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. woah.org
The table below provides typical acceptance criteria for the validation of a bioanalytical method.
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ). omicsonline.org |
| Precision | The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ). omicsonline.org |
| Linearity | The correlation coefficient (r²) of the calibration curve should be ≥ 0.99. figshare.com |
| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard in blank matrix samples. omicsonline.org |
| Stability | Analyte concentration should remain within ±15% of the initial concentration under the tested conditions. |
These criteria are based on general regulatory guidelines and may vary depending on the specific requirements of the study.
In Vitro and Preclinical Pharmacological and Biochemical Characterization of Arecaidine D5
Receptor Binding Kinetics and Efficacy Studies (e.g., Muscarinic, GABA, Dopamine (B1211576) D5 Receptors)
Arecaidine's interactions with various receptor systems have been a subject of scientific investigation. It is recognized as a competitive inhibitor of gamma-aminobutyric acid (GABA) reuptake. wikipedia.org This action enhances the inhibitory effects of GABA on neuronal firing in the central nervous system. nih.gov
The compound also demonstrates notable activity at muscarinic acetylcholine (B1216132) receptors. wikipedia.org Specifically, arecaidine (B1214280) and its derivatives have been studied for their agonist activity at the M2 muscarinic receptor subtype. researchgate.netscispace.com Some studies have explored the synthesis of arecaidine esters as antagonists for M1 muscarinic receptors, highlighting the potential for this scaffold in developing subtype-selective ligands. mdpi.comresearchgate.net
While direct binding studies of arecaidine or Arecaidine-d5 to dopamine D5 receptors are not extensively documented in the available research, the D5 receptor is known to be involved in modulating GABAergic signaling. nih.gov Activation of D5 receptors can enhance GABA(A) currents in certain neuronal populations, suggesting a potential area for future investigation into the indirect effects of arecaidine on dopaminergic systems. nih.gov
Interactive Table: Receptor Binding Profile of Arecaidine (as a proxy for this compound)
| Receptor Target | Interaction Type | Key Findings | Citations |
|---|---|---|---|
| GABA Transporter | Competitive Inhibitor | Inhibits GABA reuptake, enhancing GABAergic transmission. | wikipedia.orgnih.govmedchemexpress.com |
| Muscarinic M2 Receptor | Agonist | Activates M2 receptors, influencing various physiological processes. | researchgate.netscispace.com |
| Muscarinic M1 Receptor | Antagonist (derivatives) | Ester derivatives of arecaidine have been developed as M1 receptor antagonists. | mdpi.comresearchgate.net |
| Dopamine D5 Receptor | No direct binding data | D5 receptors modulate GABAergic signaling, an area of potential indirect interaction. | nih.gov |
Enzyme Inhibition and Activation Studies (e.g., Cholinesterase, Carboxylesterase)
Research has demonstrated that arecaidine exhibits inhibitory effects on certain enzymes, notably acetylcholinesterase (AChE) and carboxylesterase (CarE). researchgate.net Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, can lead to increased cholinergic activity. nih.govmdpi.com Similarly, the inhibition of carboxylesterases, which are involved in the hydrolysis of various esters, can modulate the metabolism of certain drugs and endogenous compounds. researchgate.netnih.gov
One study investigating the insecticidal properties of areca nut extracts found that arecaidine inhibited both AChE and CarE activities in larvae of Plutella xylostella. researchgate.net The inhibition values were reported as 3.13 nmol/min•mg protein for AChE and 20.82 nmol/min•mg protein for CarE. researchgate.net
Interactive Table: Enzyme Inhibition by Arecaidine (as a proxy for this compound)
| Enzyme | Inhibition Activity | Reported Value | Context | Citations |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | Inhibitor | 3.13 nmol/min•mg protein | Insecticidal study on Plutella xylostella larvae. | researchgate.net |
| Carboxylesterase (CarE) | Inhibitor | 20.82 nmol/min•mg protein | Insecticidal study on Plutella xylostella larvae. | researchgate.net |
Neurotransmitter Uptake and Release Modulation in Isolated Synaptosomal Preparations
A primary pharmacological action of arecaidine is the inhibition of GABA uptake. medchemexpress.commedchemexpress.com Studies using isolated synaptosomal preparations from the cat spinal cord have shown that arecaidine effectively inhibits the uptake of GABA. nih.gov This inhibition of the reuptake mechanism leads to an increased concentration of GABA in the synaptic cleft, thereby potentiating its inhibitory effects on postsynaptic neurons. nih.gov
Furthermore, research has indicated that arecaidine is a substrate for the human proton-coupled amino acid transporter 1 (hPAT1), which is involved in the transport of amino acids and their derivatives across cell membranes. oup.com This transporter-mediated uptake could be a key mechanism for its activity. oup.com
Cellular Signaling Pathway Interrogation in Cultured Cell Lines
The interaction of arecaidine with muscarinic receptors can trigger downstream cellular signaling pathways. For instance, activation of M2 muscarinic receptors, which are G-protein coupled receptors, typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. researchgate.net In studies on bladder cancer cell lines, the M2 agonist activity of arecaidine was shown to inhibit cell migration. researchgate.net
Arecoline (B194364), the precursor to arecaidine, has been shown to modulate signaling pathways such as the PI3K/AKT pathway. While this is not a direct finding for arecaidine, it suggests that the broader family of areca alkaloids can influence key cellular processes.
Comparative Pharmacological Profile of this compound versus Arecaidine in Controlled Research Environments
The fundamental difference between this compound and arecaidine lies in the isotopic labeling of the former. This compound contains five deuterium (B1214612) atoms in place of hydrogen atoms. vulcanchem.com This isotopic substitution results in a higher molecular weight, which is detectable by mass spectrometry. vulcanchem.com This property makes this compound an ideal internal standard for quantitative analytical methods, allowing for precise measurement of arecaidine concentrations in biological samples during pharmacokinetic and metabolic studies. vulcanchem.com
From a pharmacological standpoint, the biological activity of this compound is expected to be nearly identical to that of arecaidine. vulcanchem.com The deuterium substitution is generally considered to have a minimal impact on receptor binding affinity and efficacy. vulcanchem.com Therefore, in controlled research environments, the primary distinction is the analytical utility of this compound, while its pharmacological effects are considered to be representative of arecaidine.
Metabolic Pathway Elucidation and Pharmacokinetic Modeling in Research Systems Using Arecaidine D5
Identification of Metabolites of Arecaidine (B1214280) in In Vitro Systems (e.g., Liver Microsomes, Hepatocytes)
In vitro systems, such as liver microsomes and hepatocytes, are fundamental in the preliminary assessment of a compound's metabolic fate. admescope.com These systems allow for the controlled study of metabolic reactions, primarily those mediated by enzymes in the liver, which is the principal site of drug metabolism. nih.gov
Further investigations have revealed that arecaidine itself undergoes additional metabolic transformations. In mouse models, which often serve as a preclinical surrogate for human metabolism, arecaidine is further metabolized through N-oxidation to form arecaidine N-oxide and reduction of its double bond to yield N-methylnipecotic acid. researchgate.net Arecaidine also forms conjugates with endogenous molecules such as glycine, glycerol, and mercapturic acid. researchgate.net
The use of deuterated standards like Arecaidine-d5 in these in vitro assays enhances the analytical sensitivity and accuracy of metabolite identification, particularly when using mass spectrometry-based techniques. The mass shift introduced by the deuterium (B1214612) atoms allows for clear differentiation between the parent compound and its metabolites. vulcanchem.com
Table 1: Identified Metabolites of Arecaidine in In Vitro and In Vivo Systems
| Metabolite | Metabolic Reaction | System |
| Arecaidine | Hydrolysis of Arecoline (B194364) | Human Liver Microsomes, Human Liver Cytosol nih.gov |
| Arecaidine N-oxide | N-oxidation of Arecaidine | Mouse researchgate.net |
| N-methylnipecotic acid | Reduction of Arecaidine | Mouse nih.govresearchgate.net |
| Arecaidinylglycine | Glycine Conjugation | Mouse researchgate.net |
| Arecaidinylglycerol | Glycerol Conjugation | Mouse researchgate.net |
| Arecaidine mercapturic acid | Mercapturic Acid Conjugation | Mouse researchgate.net |
Elucidation of Metabolic Pathways in Animal Models Using Deuterated Tracers
Animal models are indispensable for understanding the complete metabolic pathways of a compound in a whole-organism context. The use of deuterated tracers like this compound provides a powerful method for tracking the biotransformation of areca alkaloids in vivo. vulcanchem.com
Metabolomic studies in mice have successfully mapped out the metabolic fate of both arecoline and arecaidine. nih.gov Following administration of arecoline, a significant portion is first hydrolyzed to arecaidine. nih.gov From there, the metabolic pathways diverge. A major route involves the reduction of arecaidine to N-methylnipecotic acid, which has been identified as a primary metabolite of both arecoline and arecaidine. nih.gov Other pathways include N-oxidation and the formation of various conjugates. nih.govresearchgate.net
The administration of arecaidine directly to mice has confirmed that it shares several metabolites with arecoline, with unchanged arecaidine and N-methylnipecotic acid being the major compounds excreted in the urine. nih.gov The use of deuterated tracers in such studies allows for the differentiation between endogenously present compounds and the administered drug and its metabolites, thereby providing a clear picture of the metabolic cascade. vulcanchem.com
Figure 1: Proposed Metabolic Pathway of Arecoline and Arecaidine
This diagram illustrates the key metabolic transformations of arecoline and arecaidine as identified in research studies.
Application of this compound in Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models
ADME studies are a cornerstone of drug development, providing critical information on how a substance behaves within a biological system. openmedscience.com The use of isotopically labeled compounds, such as this compound, is a standard and highly effective approach in conducting these preclinical evaluations. bioanalysis-zone.com
The deuterium label in this compound allows for its precise measurement in various biological matrices like plasma, urine, and tissues. This enables researchers to quantify the rates and extent of absorption, follow the distribution of the compound throughout the body, identify and quantify metabolites, and determine the routes and rates of excretion.
In preclinical animal models, this compound can be administered, and samples collected over time to construct a comprehensive pharmacokinetic profile. This data is crucial for understanding the compound's bioavailability, volume of distribution, clearance, and half-life. The stability of the deuterium label ensures that the tracer accurately reflects the behavior of the unlabeled compound.
Kinetic Modeling of this compound Disposition in Animal Research Contexts
Pharmacokinetic modeling is a mathematical approach used to describe and predict the concentration-time course of a drug or compound in the body. nuvisan.com Data obtained from ADME studies using this compound in animal models provides the foundation for developing these kinetic models.
By fitting the experimental data to various compartmental or non-compartmental models, researchers can estimate key pharmacokinetic parameters. For instance, studies on arecoline in human liver microsomes have shown that its conversion to arecaidine follows Michaelis-Menten kinetics. nih.gov This type of kinetic information is vital for predicting how the compound will be handled by the body at different concentrations.
Kinetic models derived from animal data can be scaled to predict the pharmacokinetics in humans, a process known as in vitro-in vivo extrapolation (IVIVE). nuvisan.com The accuracy of these models is significantly enhanced by the high-quality data generated through the use of deuterated tracers like this compound.
Table 2: Key Pharmacokinetic Parameters Determined Using this compound
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Relates to the peak effect of the compound |
| Tmax | Time to reach Cmax | Indicates the rate of absorption |
| AUC | Area under the plasma concentration-time curve | Represents the total exposure to the compound |
| t1/2 | Elimination half-life | Determines the dosing interval |
| CL | Clearance | Measures the efficiency of elimination |
| Vd | Volume of distribution | Indicates the extent of tissue distribution |
Role of Deuterium Labeling in Understanding Isotope Effects on Metabolic Transformations
The substitution of hydrogen with deuterium can sometimes lead to a "kinetic isotope effect," where the rate of a chemical reaction is altered due to the mass difference between the isotopes. nih.gov This phenomenon can be a valuable tool for investigating the mechanisms of metabolic enzymes. nih.gov
If the breaking of a carbon-hydrogen bond is the rate-limiting step in a metabolic reaction, replacing that hydrogen with deuterium (which forms a stronger bond with carbon) will slow down the reaction. ru.nl By strategically placing deuterium atoms on different positions of a molecule like arecaidine, researchers can probe which specific bonds are involved in the rate-determining steps of its metabolism.
Applications of Arecaidine D5 in Translational and Mechanistic Research Models
Use as a Pharmacological Probe in Animal Behavioral Models to Dissect Neurobiological Mechanisms
In the field of neurobiology, pharmacological probes are essential for exploring the complex relationship between specific molecular targets and behavior. Arecaidine-d5, as a labeled analog of the muscarinic acetylcholine (B1216132) receptor agonist arecaidine (B1214280), is employed in animal models to investigate cholinergic system function. When introduced into an animal model, its activity at muscarinic receptors can induce observable behavioral changes.
Researchers can use this compound to study cognitive processes, as the cholinergic system is heavily implicated in learning and memory. For instance, by administering the compound, scientists can explore its effects on memory tasks in rodents. The deuterated label is critical in these studies, enabling precise measurement of the compound's distribution, metabolism, and clearance from the brain and other tissues. This allows for a clear correlation between the concentration of the probe at the target site and the observed behavioral outcomes, helping to dissect the underlying neurobiological pathways. science.gov
Furthermore, animal models are used to investigate the pathological roles of receptor systems. For example, arecaidine has been used in studies involving hamster cheek pouches to examine its role in cellular changes, providing a model for certain diseases. nih.gov The use of this compound in such models would allow for a more detailed pharmacokinetic analysis, tracing the compound's journey from application to its site of action and metabolic breakdown.
| Animal Model | Neurobiological Question | Advantage of this compound |
|---|---|---|
| Rodent Maze Tasks (e.g., Morris Water Maze) | Role of muscarinic receptor activation in spatial learning and memory. | Allows for precise correlation of brain concentration with cognitive performance. |
| Conditioned Place Preference | Involvement of the cholinergic system in reward and reinforcement pathways. | Facilitates accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling. |
| Hamster Cheek Pouch Model | Investigation of cellular proliferation and tissue changes upon chronic agonist exposure. nih.gov | Enables detailed tracking of the probe's distribution and metabolism at the application site. |
Facilitation of Target Engagement Studies in Preclinical Drug Discovery Pipelines
Confirming that a drug candidate physically interacts with its intended molecular target within a cell is a critical step in drug discovery known as target engagement. wuxiapptec.com Failure to confirm target engagement can lead to the misinterpretation of a compound's efficacy or toxicity. This compound is a valuable tool in these studies, particularly for programs developing new drugs aimed at muscarinic receptors.
One advanced method for confirming target engagement is the Cellular Thermal Shift Assay (CETSA®). pelagobio.com This technique assesses the binding of a ligand to its target protein by measuring changes in the protein's thermal stability. In a competitive binding experiment, cells could be treated with a novel, unlabeled drug candidate followed by this compound. If the new drug successfully binds to the target receptor, it will prevent this compound from binding, and this can be quantified by mass spectrometry. This provides direct evidence that the drug engages its target in a physiologically relevant environment. pelagobio.compelagobio.com
Similarly, other techniques can be employed to measure the downstream consequences of target engagement. For example, researchers can monitor changes in the phosphorylation state of signaling proteins that are activated or deactivated when a receptor is engaged by its ligand. plos.org this compound can serve as a reference compound to stimulate these pathways, allowing for a quantitative comparison of the effects of new chemical entities.
| Method | Principle | Role of this compound |
|---|---|---|
| Competitive Binding Assays | An unlabeled drug candidate competes with a labeled ligand (the probe) for binding to the target. | Serves as the labeled probe, allowing for quantification of displacement by the drug candidate. |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters the thermal stability of the target protein. pelagobio.com | Can be used as a reference ligand to validate the assay and establish a baseline for receptor stabilization. |
| Pharmacodynamic Biomarker Analysis | Measures the biological downstream effects of target binding, such as changes in second messengers or protein phosphorylation. plos.org | Acts as a standard agonist to stimulate the signaling pathway and quantify the potency of new compounds. |
Development of In Vitro Assays for High-Throughput Screening Utilizing this compound as a Standard
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of hundreds of thousands of chemical compounds to identify "hits" that modulate a specific biological target. bmglabtech.com The quality and reliability of HTS campaigns depend on robust and well-validated assays. assay.works
In this context, this compound serves as an ideal reference standard for HTS assays targeting muscarinic receptors. Its well-defined activity as an agonist provides a reliable positive control, which is essential for several reasons:
Assay Validation: It is used during the assay development phase to ensure the system (e.g., a cell line expressing the target receptor) responds appropriately and robustly.
Quality Control: During the HTS run, it is used to calculate key performance metrics like the Z'-factor and signal-to-background ratio, which indicate the quality and reliability of the screen. assay.works
Internal Standard: In assays that use mass spectrometry as a readout, the deuterated nature of this compound makes it a perfect internal standard. It behaves almost identically to its non-deuterated counterpart during sample preparation and analysis but is distinguishable by its higher mass, allowing for highly accurate quantification.
The use of a reliable standard like this compound ensures that hits identified from the screen are genuine modulators of the target and not artifacts of the assay system. nuvisan.com
| HTS Criterion | Function of this compound | Impact on Drug Discovery |
|---|---|---|
| Assay Robustness (Z'-Factor) | Used as a positive control to establish the maximum signal window of the assay. assay.works | Ensures the screen can reliably distinguish between active and inactive compounds. |
| Hit Confirmation | Acts as a reference agonist in dose-response studies to confirm the activity of primary hits. | Helps prioritize the most promising compounds for further development. |
| Mass Spectrometry-Based Readouts | Serves as a stable isotope-labeled internal standard for accurate quantification. | Increases the precision and accuracy of hit characterization. |
Investigation of Neurophysiological Processes in Ex Vivo and In Vitro Tissue Preparations
To understand how neuronal circuits and cellular systems function, researchers often use ex vivo (e.g., brain slices) and in vitro (e.g., cell cultures) preparations. These models allow for detailed investigation in a controlled environment, free from the complexities of a whole organism.
This compound is highly suited for these experimental paradigms. For example, researchers can study the effect of muscarinic receptor activation on neurotransmitter release in isolated brain tissue. In one common ex vivo setup, brain slices are stimulated (e.g., with potassium chloride) to induce neurotransmitter release, and the modulatory effect of a compound like this compound on this release can be measured. science.gov The use of a deuterated standard allows for precise quantification of the compound's effect, even at low concentrations.
In vitro studies using human liver preparations (microsomes and cytosol) have been conducted to detail the metabolic breakdown of areca alkaloids. nih.gov A study on the hydrolysis of arecoline (B194364) to arecaidine demonstrated that this conversion happens rapidly in the liver, primarily via the CES1 enzyme. nih.gov Using this compound in such an assay would allow for unambiguous tracking of the metabolite formation via mass spectrometry, providing a powerful tool to study enzyme kinetics and metabolic pathways. Other in vitro models, such as cancer cell lines or cultured oligodendrocyte precursor cells, can be used to study how activating specific receptors with this compound influences processes like cell proliferation, migration, and differentiation. probiologists.comnih.gov
| Model System | Research Application | Specific Advantage of Deuteration |
|---|---|---|
| Ex Vivo Brain Slices | Studying the modulation of potassium-evoked neurotransmitter release. science.gov | Allows for accurate measurement of probe concentration in the tissue bath and correlation with neurophysiological response. |
| In Vitro Human Liver Microsomes | Investigating metabolic stability and identifying metabolizing enzymes. nih.gov | Enables precise quantification of the parent compound and its metabolites, facilitating enzyme kinetic studies. |
| Cultured Cancer Cell Lines | Examining the effect of muscarinic agonism on cell proliferation and migration. probiologists.com | Ensures accurate dosing and helps in mechanistic studies by distinguishing the exogenous ligand from any endogenous molecules. |
| Oligodendrocyte Precursor Cells (OPCs) | Investigating the role of cholinergic signaling in cell differentiation and myelination. nih.gov | Provides a stable, quantifiable probe to stimulate specific receptor pathways. |
Contribution of this compound to Mechanistic Understanding of Receptor Function and Ligand Interactions
A fundamental goal of pharmacology is to understand how a ligand binds to its receptor and initiates a cascade of intracellular signals. Arecaidine is known to act as an agonist, particularly at the M2 subtype of muscarinic acetylcholine receptors. probiologists.comscispace.com These are G protein-coupled receptors (GPCRs) that, upon activation, can trigger various downstream signaling pathways. researchgate.net
This compound is instrumental in elucidating these mechanisms. By applying this labeled agonist to cells expressing the M2 receptor, researchers can precisely correlate the concentration of the ligand with the activation of specific signaling pathways. For the M2 receptor, this typically involves the inhibition of an enzyme called adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). researchgate.net
Using this compound as a tool, scientists can:
Characterize the binding affinity and kinetics of the ligand-receptor interaction.
Quantify the potency and efficacy of the agonist in triggering downstream signaling events (e.g., cAMP reduction or calcium mobilization). researchgate.net
Build detailed pharmacokinetic/pharmacodynamic (PK/PD) models that link receptor occupancy over time to the magnitude and duration of the cellular response.
The stability and analytical tractability of the deuterated label are paramount for these quantitative studies, which form the basis of our mechanistic understanding of how drugs and endogenous ligands regulate cellular function.
| Mechanistic Question | Experimental Approach | Role of this compound |
|---|---|---|
| What is the primary signaling pathway? | Measure intracellular cAMP levels in cells after stimulation. | Acts as a specific M2 agonist to induce the expected decrease in cAMP. researchgate.net |
| How does receptor occupancy relate to response? | Correlate the concentration of the probe in the assay with the magnitude of the signaling output. | The deuterated label allows for precise quantification of the probe concentration via mass spectrometry. |
| Can the receptor signal through other pathways? | Screen for other signaling events, such as β-arrestin recruitment or ion channel modulation. | Provides a tool to probe for biased agonism, where a ligand preferentially activates one pathway over another. |
Theoretical Frameworks and Computational Studies Involving Arecaidine D5
Molecular Docking and Dynamics Simulations with Identified Receptor Targets
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as arecaidine (B1214280), and its biological receptor at the atomic level. While these studies are typically performed on the parent compound, their findings are considered directly translatable to Arecaidine-d5, as the substitution of hydrogen with deuterium (B1214612) has a negligible impact on the molecule's steric and electronic properties that govern receptor binding. vulcanchem.com
Research has identified several receptor targets for arecaidine and its precursor, arecoline (B194364). Molecular docking studies on these parent compounds help elucidate the binding modes and affinities. For instance, arecaidine is known to interact with muscarinic acetylcholine (B1216132) receptors (mAChRs), which are crucial in the central and peripheral nervous systems. nih.gov Docking simulations predict how arecaidine fits into the binding pocket of different mAChR subtypes, forming key interactions (e.g., hydrogen bonds, electrostatic interactions) with specific amino acid residues.
Further computational analyses using network toxicology and molecular docking have implicated other potential targets for areca alkaloids in the context of oral cancer, including Tumor Protein P53 (TP53), Tumor Necrosis Factor (TNF), Interleukin-6 (IL6), and Caspase-3 (CASP3). researchgate.netnih.gov Molecular docking experiments on arecoline demonstrated stable binding to these protein targets. researchgate.netnih.gov
Molecular dynamics (MD) simulations build upon these static docking poses, simulating the movement of the ligand-receptor complex over time. nih.govlidsen.com These simulations provide insights into the stability of the binding, conformational changes in the protein and ligand, and the role of solvent molecules. For this compound, MD simulations would be expected to show a binding stability and interaction profile almost identical to that of arecaidine within a receptor's active site.
| Receptor/Protein Target | Associated Parent Compound | Computational Method | Key Finding | Reference |
|---|---|---|---|---|
| Muscarinic Acetylcholine Receptors (mAChRs) | Arecaidine / Arecoline | Molecular Docking | Acts as a cholinergic agonist, binding to multiple mAChR subtypes. | nih.gov |
| Tumor Protein P53 (TP53) | Arecoline | Molecular Docking & Dynamics | Identified as a core target with strong binding activity. | researchgate.netnih.gov |
| Interleukin-6 (IL6) | Arecoline | Molecular Docking & Dynamics | Demonstrated strong binding affinity in simulations. | researchgate.netnih.gov |
| Caspase-3 (CASP3) | Arecoline | Molecular Docking & Dynamics | Showed strong and stable binding in computational models. | researchgate.netnih.gov |
| Tumor Necrosis Factor (TNF) | Arecoline | Molecular Docking & Dynamics | Exhibited moderate binding activity. | researchgate.netnih.gov |
Quantum Chemical Calculations of Electronic Structure and Reactivity of this compound
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, including their geometry, charge distribution, and reactivity. nrel.govmdpi.com For this compound, these calculations can provide a detailed understanding of how the deuterium substitution affects its fundamental properties.
The primary difference between arecaidine and this compound from a quantum chemical perspective is the increased mass of the deuterium isotopes. This leads to a lower zero-point vibrational energy for C-D bonds compared to C-H bonds. This difference is the origin of the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. Quantum chemical calculations can predict the vibrational frequencies of both this compound and arecaidine, allowing for a theoretical estimation of the KIE for specific metabolic reactions. vulcanchem.com
Other electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential, would be virtually identical between arecaidine and this compound. These properties are crucial for predicting reactivity and intermolecular interactions, such as those occurring at a receptor binding site. Therefore, quantum chemical studies on arecaidine's reactivity and electronic structure are directly applicable to its deuterated analog. nrel.gov
Prediction of Metabolic Sites and Pathways via In Silico Approaches
In silico tools for metabolism prediction have become integral to drug discovery and toxicology, allowing researchers to forecast how a compound will be biotransformed in the body. researchgate.netnih.gov These programs use databases of known metabolic reactions and algorithms to predict the most likely sites of metabolism on a molecule and the resulting metabolites.
When applied to arecaidine, these tools can predict its major metabolic pathways, which have been confirmed through experimental studies. nih.gov The primary metabolic routes for arecaidine include N-oxidation at the nitrogen atom and reduction of the carbon-carbon double bond in the tetrahydropyridine (B1245486) ring to form N-methylnipecotic acid. nih.govresearchgate.net Arecaidine itself is a major metabolite of arecoline, formed via hydrolysis. nih.govnih.gov
The value of this compound becomes particularly evident in this context. Its deuterium atoms are placed at metabolically relevant positions: on the N-methyl group and on the ring structure. vulcanchem.com In silico models can be used in conjunction with the known structure of this compound to predict how deuteration will alter its metabolic fate. The models would predict a slower rate of metabolism at the deuterated sites due to the kinetic isotope effect. This makes this compound an invaluable tool for experimentally verifying and quantifying the metabolic pathways predicted by computational models.
| Metabolic Pathway | Description | Relevance to this compound | Reference |
|---|---|---|---|
| Hydrolysis (of Arecoline) | Arecoline is hydrolyzed by carboxylesterases to form arecaidine. | This is the formation pathway of the parent compound. | nih.govnih.gov |
| N-Oxidation | The nitrogen atom in the ring is oxidized to form arecaidine N-oxide. | The N-methyl-d3 group in this compound can be used to trace this pathway. | nih.gov |
| C-C Double Bond Reduction | The double bond in the tetrahydropyridine ring is reduced, forming N-methylnipecotic acid. | This is a major metabolic route for arecaidine. | nih.govresearchgate.net |
| Conjugation | Formation of mercapturic acids (glutathione conjugation). | This represents a phase II detoxification pathway. | nih.gov |
Structure-Activity Relationship (SAR) Studies of Arecaidine and its Deuterated Analogues
Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are responsible for its biological effects, guiding the design of new compounds with improved properties. gardp.orgoncodesign-services.com For arecaidine, SAR studies have focused on modifying its structure to explore its activity, particularly at muscarinic receptors. researchgate.net
Key findings from SAR studies on arecaidine analogs include:
Esterification: Converting the carboxylic acid of arecaidine into various esters can significantly alter its affinity and selectivity for mAChR subtypes. For example, synthesizing diphenylmethyl esters or hydrobenzoin (B188758) esters of arecaidine has been explored to develop selective mAChR antagonists. researchgate.net
The Nitrogen Atom: The tertiary amine in the ring is crucial for activity. It is typically protonated at physiological pH, allowing for a key ionic interaction in the receptor binding pocket.
The comparison between this compound and arecaidine is a unique form of SAR. In this case, the "structural" change is isotopic substitution rather than the addition or removal of functional groups. The "activity" being measured is often the rate of metabolism. The finding that deuteration can slow metabolism without significantly altering receptor affinity is a critical SAR insight. This principle, known as "deuterium switching," is a strategy used in medicinal chemistry to improve the pharmacokinetic profile of a drug by making it more resistant to metabolic breakdown.
| Structural Modification | Effect on Activity/Property | Significance | Reference |
|---|---|---|---|
| Esterification of the carboxylic acid | Alters binding affinity and selectivity for muscarinic acetylcholine receptors (mAChRs). | Allows for the development of receptor-subtype selective ligands. | researchgate.net |
| Introduction of a propargyl group | Increases lipophilicity. | Can modify pharmacokinetic properties like membrane permeability. | |
| Deuterium Substitution (this compound) | Slows metabolic reactions at the site of deuteration (Kinetic Isotope Effect) with minimal impact on receptor binding affinity. | Improves metabolic stability; serves as a tool to study reaction mechanisms. | vulcanchem.com |
Cheminformatics Approaches for Analog Design and Virtual Screening in Research
Cheminformatics combines computer science and chemistry to analyze large datasets of chemical compounds. escholarship.org For a molecule like arecaidine, cheminformatics plays a vital role in drug discovery and research through virtual screening and analog design. rsc.orgresearchgate.net
Virtual Screening: Researchers can use the known structure of arecaidine as a query to search large virtual libraries (containing millions of compounds) for molecules with similar shapes or properties (ligand-based screening). nih.gov Alternatively, they can use the 3D structure of a known receptor target (like an mAChR) to computationally "dock" millions of compounds to see which ones might bind effectively (structure-based screening). nih.gov This process can rapidly identify novel hit compounds for further experimental testing.
Analog Design: Based on SAR data, computational chemists can design new analogs of arecaidine in silico. These virtual compounds can then be evaluated for properties like predicted binding affinity, solubility, and metabolic stability before a decision is made to synthesize them. This rational design approach saves significant time and resources compared to traditional trial-and-error synthesis.
While this compound itself is not typically a starting point for analog design, the principles of cheminformatics are highly relevant. A research workflow could involve using virtual screening to identify a potent new ligand for a target of arecaidine. Subsequently, based on in silico metabolism predictions, a deuterated version of that new ligand could be designed to enhance its metabolic stability, demonstrating the synergy between these computational approaches.
Future Directions and Emerging Research Avenues for Arecaidine D5 in Academic Science
Exploration of Novel Biological Targets and Modalities in Preclinical Research
The primary application of Arecaidine-d5 has traditionally been as an internal standard for the quantitative analysis of arecaidine (B1214280) in biological samples via mass spectrometry. vulcanchem.com Its deuterated nature, where hydrogen atoms are replaced by deuterium (B1214612), creates a mass shift that allows for clear differentiation from the non-labeled analyte while maintaining similar chemical properties. vulcanchem.comclearsynth.com This is crucial for accuracy in pharmacokinetic and metabolic studies. vulcanchem.comclearsynth.com
Future preclinical research is poised to expand beyond this conventional use. The inherent stability and known metabolic pathways of arecaidine provide a foundation for exploring new biological interactions. Arecaidine is known to be a metabolite of arecoline (B194364) and is further metabolized into several other compounds, including arecaidine N-oxide and N-methylnipecotic acid. nih.govresearchgate.net Investigating how the deuterated form, this compound, influences or traces these metabolic pathways could reveal novel insights. For instance, its use as a tracer could elucidate the kinetics and substrate specificity of enzymes involved in areca alkaloid metabolism with greater precision. vulcanchem.com
While the deuteration in this compound is designed to have a minimal impact on its biological activity, subtle isotope effects can occur, potentially altering its interaction with biological targets. vulcanchem.com Research could focus on whether these subtle differences can be exploited to probe the function of receptors and transporters. Arecoline, the parent compound of arecaidine, is known to interact with muscarinic acetylcholine (B1216132) receptors (mAChRs) and nicotinic acetylcholine receptors. researchgate.netresearchgate.net Studies could explore if this compound exhibits altered binding affinities or functional activities at these or other receptors, such as dopamine (B1211576) receptors which are also modulated by cholinergic systems. researchgate.netscispace.comresearchgate.net This could open up avenues for its use as a tool to study receptor pharmacology and signaling pathways.
A metabolomic approach has been used to identify numerous metabolites of arecoline and arecaidine in mice. nih.govresearchgate.net Future studies utilizing this compound could refine these metabolic maps, potentially identifying previously unknown or low-abundance metabolites due to the enhanced sensitivity and reduced background interference provided by the deuterium label. clearsynth.comaptochem.com This deeper understanding of its metabolic fate is essential for a comprehensive picture of its biological activity. vulcanchem.com
Table 1: Known Metabolites of Arecaidine
| Metabolite Name | Description |
| Arecaidine N-oxide | Formed through N-oxidation of arecaidine. nih.govresearchgate.net |
| N-methylnipecotic acid | A major metabolite formed by the reduction of the double bond in arecaidine. nih.govresearchgate.net |
| Arecaidinylglycine | A conjugate of arecaidine with glycine. nih.gov |
| Arecaidinylglycerol | A conjugate of arecaidine with glycerol. nih.gov |
| Arecaidine mercapturic acid | A conjugate formed with mercapturic acid. nih.gov |
Integration with Advanced Biosensing Technologies for Real-time Monitoring in Research Settings
The unique properties of this compound make it a candidate for integration with advanced biosensing technologies for real-time monitoring in research environments. Biosensors are analytical devices that convert a biological response into a measurable signal, offering the potential for rapid and sensitive detection. researchgate.net The development of electrochemical, optical, and mass-based biosensors has opened new possibilities for monitoring a wide range of analytes in real-time. jcsis.orgadvancedsciencenews.com
For instance, electrochemical biosensors, which measure changes in current, voltage, or impedance resulting from biochemical interactions, could be designed to specifically detect this compound. mdpi.com Such a sensor could be used in preclinical models to provide continuous data on the pharmacokinetics of arecaidine, offering a significant advantage over traditional methods that rely on discrete sampling. The high sensitivity of modern biosensors, often enhanced by nanomaterials, could enable the detection of very low concentrations of this compound and its metabolites. advancedsciencenews.commdpi.com
Moreover, the integration of this compound with microfluidic biosensors, also known as lab-on-a-chip technology, could enable high-throughput screening and analysis. nih.gov These systems allow for the precise manipulation of small fluid volumes, reducing reagent consumption and analysis time. nih.gov A microfluidic device incorporating a biosensor specific for this compound could be used to study its metabolism in different cell types or tissues in a controlled environment.
The development of non-invasive or minimally-invasive biosensors is a particularly promising area. advancedsciencenews.commdpi.com For example, transdermal biosensors that can monitor substances in sweat or interstitial fluid are gaining traction. usspeedskating.org While challenging, the development of a transdermal biosensor for this compound could revolutionize preclinical pharmacokinetic studies by enabling continuous, real-time monitoring without the need for repeated blood draws. advancedsciencenews.com
Development of Advanced Biosensors and Detection Platforms for Research
The development of advanced biosensors and detection platforms for this compound is a critical area for future research. The primary role of this compound as an internal standard in mass spectrometry highlights the importance of sensitive and specific detection methods. vulcanchem.comscioninstruments.com Future advancements in this area could focus on creating novel biosensors with enhanced performance characteristics.
One avenue of exploration is the use of artificial binding proteins or aptamers as the biorecognition element in biosensors. mdpi.com These molecules can be engineered to bind with high specificity and affinity to a target molecule like this compound, offering an alternative to traditional antibodies. mdpi.com An aptamer-based biosensor could provide high precision in detecting this compound in complex biological matrices. mdpi.com
Another promising approach involves the use of plasmonic resonance-enhanced biosensors. researchgate.net These sensors utilize the interaction of light with plasmonic nanostructures to achieve highly sensitive detection. researchgate.net A plasmonic biosensor designed for this compound could potentially offer label-free, real-time detection with very low limits of detection.
Table 2: Potential Advanced Biosensor Technologies for this compound
| Biosensor Type | Potential Application in this compound Research | Key Advantages |
| Electrochemical Biosensors | Real-time pharmacokinetic monitoring in preclinical models. mdpi.com | High sensitivity, rapid response, potential for miniaturization. mdpi.com |
| Aptamer-Based Biosensors | Highly specific detection in complex biological samples. mdpi.com | High specificity and affinity, can be synthetically produced. mdpi.com |
| Plasmonic Resonance-Enhanced Biosensors | Label-free, real-time detection with ultra-high sensitivity. researchgate.net | High sensitivity, real-time analysis. researchgate.net |
| Microfluidic Biosensors | High-throughput screening of metabolic pathways. nih.gov | Low sample volume, rapid analysis, high integration potential. nih.gov |
Role in Unraveling Complex Neurobiological Systems Beyond Currently Understood Mechanisms
This compound, as a stable-labeled analog of arecaidine, holds significant potential for elucidating the intricate workings of neurobiological systems. The parent compound, arecoline, and its primary metabolite, arecaidine, are known to exert effects on the central nervous system, partly through their interaction with muscarinic and nicotinic acetylcholine receptors. researchgate.netmdpi.com These receptors play crucial roles in modulating the release of various neurotransmitters, including dopamine. researchgate.netresearchgate.net
The use of this compound in metabolic profiling studies can provide a clearer picture of the downstream effects of areca alkaloid exposure on neurotransmitter systems. vulcanchem.comfrontiersin.org By accurately quantifying the levels of arecaidine and its metabolites in different brain regions, researchers can correlate these findings with changes in neurotransmitter levels and receptor activity. For example, studies have shown that arecoline can influence dopamine and serotonin (B10506) levels. mdpi.com this compound could be a valuable tool to dissect the specific contribution of arecaidine to these effects.
Furthermore, the cholinergic system is deeply interconnected with other neurotransmitter systems involved in complex neurological processes like memory consolidation. researchgate.net The basolateral amygdala, a key brain region for memory, is modulated by both M1 and M2 muscarinic receptors. researchgate.net By using this compound as a tracer, researchers could investigate the precise role of arecaidine in modulating these memory-related circuits.
The development of novel analytical techniques that can be coupled with the use of this compound will be crucial. For instance, advanced mass spectrometry imaging techniques could be used to visualize the distribution of this compound and its metabolites within specific neuronal populations, providing unprecedented spatial information about its neurobiological targets.
Collaborative Research Opportunities and Interdisciplinary Applications of this compound
The multifaceted nature of this compound opens up numerous avenues for collaborative research and interdisciplinary applications. Its utility as a stable isotope-labeled internal standard is of great interest to analytical chemists and toxicologists for developing robust and accurate methods for detecting areca nut consumption. vulcanchem.comclearsynth.com
Pharmacologists and neuroscientists can collaborate to use this compound as a tool to probe the function of neurotransmitter systems and to study the mechanism of action of areca alkaloids. researchgate.netmdpi.com This could involve joint projects to investigate its effects on receptor binding, downstream signaling pathways, and behavioral outcomes in preclinical models.
The development of novel biosensors for this compound represents a prime opportunity for collaboration between biochemists, materials scientists, and engineers. jcsis.orgmdpi.com Such collaborations could lead to the creation of innovative diagnostic and research tools with broad applications. researchgate.net
Furthermore, the study of the metabolism of areca alkaloids has implications for public health and epidemiology. nih.gov Collaborative efforts between metabolomics researchers, toxicologists, and public health scientists could leverage this compound to better understand the health risks associated with areca nut use and to develop strategies for intervention. The promotion of interdisciplinary research through conferences and joint funding initiatives will be essential to fully realize the potential of this compound in advancing scientific knowledge. pdn.ac.lk
Q & A
Q. What ethical frameworks govern the use of this compound in studies involving genetic knockout models?
- Methodological Answer : Align protocols with ARRIVE 2.0 guidelines for animal welfare. Justify knockout models (e.g., muscarinic receptor-null mice) through power analyses to minimize sample sizes. Disclose conflicts of interest in publications and archive raw data in FAIR-compliant repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
